[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Description
The compound [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a tertiary amine featuring a dimethylaminopropyl group and a pyrazole-containing ethyl substituent. Its structure comprises:
- Dimethylaminopropyl chain: A three-carbon propyl linker terminated with a dimethylamino group (-N(CH₃)₂).
- Pyrazol-4-yl ethyl group: A 1-methyl-1H-pyrazole ring attached to an ethylamine backbone.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-10(11-8-13-15(4)9-11)12-6-5-7-14(2)3/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
QTLHXWYXEHAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution Approach
Overview:
This method involves the reaction of a suitable halogenated precursor with a dimethylamino-propyl amine derivative.
Reaction Scheme:
$$ \text{1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride} + \text{3-(Dimethylamino)propylamine} \rightarrow \text{Target Compound} $$
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reagent: Base such as triethylamine or sodium bicarbonate to neutralize HCl formed
- Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride in the solvent.
- Add the 3-(Dimethylamino)propylamine and base.
- Stir under inert atmosphere for several hours.
- Purify via column chromatography.
Note: This approach is straightforward but may require optimization to prevent side reactions such as over-alkylation.
Amidation and Cyclization Strategy
Inspired by recent research on heterocyclic synthesis, an alternative route involves the formation of the pyrazolyl moiety followed by attachment to the amino group.
Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethyl intermediates
- Synthesize pyrazole derivatives via cyclization of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
- Example: Cyclization of methylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Step 2: Alkylation with 3-(Dimethylamino)propyl halides
- React the pyrazole derivative with 3-(Dimethylamino)propyl chloride or bromide.
- Conditions: Use of potassium carbonate or sodium hydride as base, in polar aprotic solvents like DMF or DMSO.
- Reaction proceeds via nucleophilic substitution at the pyrazole nitrogen or carbon (depending on the substitution pattern).
- Temperature: 50–80°C
- Duration: 12–24 hours
- Purification: Extraction and chromatography
Solid-Phase Synthesis Inspired by Triazene Methodology
Research indicates that solid-phase synthesis strategies can be adapted for this compound:
- Step 1: Synthesize a triazene intermediate from aromatic precursors.
- Step 2: Convert to the corresponding amide via amidation with appropriate amines.
- Step 3: Cyclize to form the heterocyclic core, followed by attachment of the dimethylamino-propyl chain.
This approach allows for late-stage diversification and high-throughput synthesis, especially suitable for medicinal chemistry applications.
Industrial-Scale Synthesis Considerations
For large-scale production, process optimization involves:
- Continuous flow reactors to control temperature and reaction times.
- Use of catalytic systems (e.g., Pd-catalyzed cross-coupling) for attaching the pyrazole ring.
- Purification via crystallization or distillation to meet pharmaceutical-grade standards.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride, 3-(Dimethylamino)propylamine | SN2 reaction | Simple, direct | Possible over-alkylation, moderate yields |
| Amidation and cyclization | Hydrazines, β-ketoesters, halides | Cyclization to heterocycle, subsequent alkylation | Versatile, suitable for derivatives | Multi-step, requires purification |
| Solid-phase synthesis | Triazene intermediates | Sequential coupling and cyclization | High throughput, late-stage modification | Complex setup, scale-dependent |
Research Outcomes & Data Tables
Research indicates that the synthesis of heterocyclic compounds like pyrazolotriazinones benefits from diversity-oriented synthesis strategies, allowing rapid generation of analogs for biological testing. For example, the adaptation of the Braese et al. methodology demonstrates efficient formation of heterocyclic cores via amidation-cyclization sequences, which can be tailored to incorporate the dimethylamino-propyl side chain.
Data Table: Synthetic Yields and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride + 3-(Dimethylamino)propylamine | DMSO | 25–50°C | 60–80 | Optimized for minimal side products |
| Cyclization | Pyrazole derivatives + halides | Ethanol | Reflux | 50–70 | Dependent on substituents |
| Final Purification | Chromatography | - | Room temperature | - | Purity >95% |
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered alkyl groups .
Scientific Research Applications
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in biochemical assays and drug development .
Comparison with Similar Compounds
Pyrazole-Based Amines with Varied Alkyl/Amino Substituents
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856038-67-9)
- Molecular Formula : C₁₀H₂₀ClN₃
- Molecular Weight : 217.74 g/mol
- Key Features :
- Pyrazole substituents: 3-methyl and 1-propyl groups.
- Amine chain: Ethyl group linked to a methylene bridge.
- Comparison: Unlike the target compound, this molecule lacks a dimethylaminopropyl chain but includes a chlorine atom, enhancing its polarity. The propyl group on the pyrazole may reduce solubility compared to the target’s methyl substituent .
b. (1-ethyl-1H-pyrazol-4-yl)methylamine (CAS 1002651-68-4)
- Molecular Formula : C₇H₁₃N₃
- Molecular Weight : 139.2 g/mol
- Key Features :
- Pyrazole substituents: 1-ethyl group.
- Amine chain: Methyl group directly attached to the pyrazole’s methylene.
- Comparison: Smaller molecular weight and simpler structure than the target compound.
[3-(1H-imidazol-1-yl)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Molecular Formula : C₁₁H₁₇N₅
- Molecular Weight : 219.29 g/mol
- Key Features: Hybrid structure: Combines imidazole and pyrazole rings. Amine chain: Propyl linker with imidazole instead of dimethylamino.
- However, increased steric bulk may reduce membrane permeability .
1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1339387-76-6)
- Molecular Formula : C₁₀H₂₀N₄
- Molecular Weight : 196.29 g/mol
- Key Features: Pyrazole substituents: 4-methyl group. Amine chain: Diethylaminoethyl group.
- Comparison: The diethylaminoethyl chain offers a branched tertiary amine, differing from the target’s linear dimethylaminopropyl group. The 3-amine position on the pyrazole may alter electronic properties compared to the target’s 4-yl substitution .
Structural and Functional Implications
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₁N₅ | 223.32* | Dimethylaminopropyl, 1-methyl-pyrazol-4-yl | Balanced lipophilicity, tertiary amine |
| ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine | C₁₀H₂₀ClN₃ | 217.74 | Chlorine, 1-propyl-pyrazole | Higher polarity, halogenated |
| (1-ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | 1-ethyl-pyrazole, methylamine | Compact, potential for drug design |
| [3-(Imidazol-1-yl)propyl][(1-methyl-pyrazol-4-yl)methyl]amine | C₁₁H₁₇N₅ | 219.29 | Imidazole-propyl, pyrazole-methyl | Enhanced hydrogen bonding |
| 1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine | C₁₀H₂₀N₄ | 196.29 | Diethylaminoethyl, 4-methyl-pyrazole | Branched amine, altered electronics |
*Calculated based on formula.
Biological Activity
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a synthetic organic compound characterized by its unique structural features, including a dimethylamino group and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHN, with a molecular weight of 210.32 g/mol. The presence of the dimethylamino group enhances the compound's basicity and solubility, potentially influencing its interactions with biological targets such as enzymes and receptors.
Pharmacological Properties
Compounds containing pyrazole rings are often associated with various pharmacological activities, including:
- Anti-inflammatory : Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways.
- Analgesic : Some studies suggest that these compounds can alleviate pain through different mechanisms.
- Antitumor : Research indicates potential anticancer properties, particularly against specific cancer cell lines.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity of Related Pyrazole Compounds
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. For instance, structural modifications in similar compounds have been shown to affect their binding affinity to target proteins, influencing their therapeutic efficacy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including alkylation reactions involving dimethylamino-containing precursors. Understanding these synthetic routes is crucial for exploring its derivatives and optimizing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
